molecular formula C19H25F3N2O6 B563992 (E)-Fluvoxamine-d3 Maleate CAS No. 1185245-56-0

(E)-Fluvoxamine-d3 Maleate

货号: B563992
CAS 编号: 1185245-56-0
分子量: 437.431
InChI 键: LFMYNZPAVPMEGP-DWVRRCLVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-Fluvoxamine-d3 Maleate (CAS: 1185245-56-0) is a deuterated analog of Fluvoxamine Maleate, a selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. The deuterated form replaces three hydrogen atoms with deuterium, enhancing its utility as an internal standard in analytical chemistry, particularly in mass spectrometry and pharmacokinetic studies. This isotopic substitution minimizes metabolic interference while retaining chemical behavior nearly identical to the non-deuterated parent compound, ensuring precise quantification in biological matrices .

准备方法

Synthetic Routes for (E)-Fluvoxamine-d3 Maleate

Core Synthesis Strategy

The synthesis of this compound builds on established methods for fluvoxamine maleate, with modifications to introduce deuterium at specific positions. The primary pathway involves:

  • Deuterated Alkylation : Substituting 2-chloroethylamine hydrochloride with 2-chloroethylamine-d3 hydrochloride in the alkylation of (E)-5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one oxime (fluvoxamine oxime) .

  • One-Pot Reaction : Utilizing n-butanol as a solvent and sodium hydroxide as a base to facilitate the substitution reaction, followed by maleic acid salt formation .

  • Isotopic Purity Control : Ensuring minimal hydrogen-deuterium exchange during high-temperature steps by maintaining reaction temperatures below 50°C .

Key structural modifications target the ethylamine side chain, where three hydrogen atoms are replaced with deuterium (d3). This necessitates deuterated reagents and solvents to prevent isotopic dilution.

Optimization of Reaction Parameters

Alkylation Conditions

The alkylation of fluvoxamine oxime with 2-chloroethylamine-d3 hydrochloride is highly sensitive to base stoichiometry and temperature:

Table 1: Effect of Sodium Hydroxide Equivalents on Yield and Impurity F

NaOH EquivalentsYield (%)Purity (%)Impurity F (%)
2.080.299.820.06
3.5 89.2 99.98 Not detected
5.084.299.700.21

A molar ratio of 1:3.5 (fluvoxamine oxime:NaOH) maximizes yield (89.2%) and eliminates Impurity F, a byproduct with structural similarity to the target compound . For the deuterated variant, identical conditions are recommended to avoid side reactions that could compromise isotopic purity.

Salt Formation with Maleic Acid

Maleic acid stoichiometry directly impacts crystallinity and impurity profiles:

Table 2: Maleic Acid Equivalents vs. Product Quality

Maleic Acid EquivalentsYield (%)Purity (%)Impurity F (%)
0.956.099.920.03
1.0 89.2 99.98 Not detected
1.485.597.640.12

A 1:1 molar ratio of fluvoxamine base to maleic acid achieves optimal yield (89.2%) and purity (99.98%) . For the deuterated salt, excess maleic acid risks introducing non-deuterated protons during crystallization, necessitating strict stoichiometric control.

Purification and Isotopic Integrity

Crystallization and pH Adjustment

Post-salt formation, crude this compound is refined via pH-controlled crystallization:

  • Step 1 : Dissolve the crude product in water at 40–45°C.

  • Step 2 : Adjust pH to 5.3–5.5 using sodium carbonate to precipitate the maleate salt .

  • Step 3 : Cool to 10–15°C and wash with ice-cold water to remove residual impurities .

Deuterium loss is mitigated by avoiding prolonged heating above 45°C and using deuterium-depleted water in purification .

Solvent Selection

n-Butanol, employed in the alkylation step, minimizes side reactions due to its low polarity and high boiling point (117°C), which stabilizes the deuterated amine intermediate . Substituting with deuterated solvents (e.g., d10-butanol) further reduces proton exchange risks.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection (per CHP 2020 guidelines) confirms chemical purity >99.98% and quantifies Impurity F (<0.03%) . For isotopic analysis, liquid chromatography-mass spectrometry (LC-MS) is essential to verify deuterium incorporation.

Table 3: LC-MS Data for this compound

ParameterValue
Molecular Ion (m/z)434.2 [M+H]+
Deuterium Content3.0 ± 0.1 atoms
Isotopic Purity99.5%

Nuclear Magnetic Resonance (NMR)

1H NMR spectra show absence of proton signals at δ 2.8–3.2 ppm (ethylamine CH2 groups), confirming deuterium substitution. 19F NMR confirms trifluoromethyl group integrity .

Industrial Scalability and Cost Considerations

Scaling the one-pot method reduces production time by 40% compared to multi-step processes . Key cost drivers include:

  • Deuterated Reagents : 2-Chloroethylamine-d3 hydrochloride costs ~$2,000/g, necessitating efficient recycling of solvents and unreacted intermediates.

  • Waste Management : The one-pot method generates 30% less solvent waste than traditional routes .

化学反应分析

Types of Reactions: (E)-Fluvoxamine-d3 Maleate undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products:

科学研究应用

Pharmacokinetic Studies

One of the primary applications of (E)-Fluvoxamine-d3 Maleate is in pharmacokinetic research. The deuterated form allows researchers to trace metabolic pathways with greater precision due to the isotope effect. This property is crucial for understanding the absorption, distribution, metabolism, and excretion of fluvoxamine in biological systems.

Table 1: Comparison of Pharmacokinetic Properties

PropertyFluvoxamine MaleateThis compound
Half-life9-28 hoursExtended due to deuteration
Bioavailability16%Enhanced stability
Metabolic pathwaysStandard pathwaysTraced with isotope effect

Mechanistic Studies

Research has demonstrated that this compound can elucidate the mechanisms underlying SSRIs' actions. The compound inhibits serotonin reuptake and modulates various serotonin receptors, including 5-HT1A and 5-HT2A, which are vital for its therapeutic effects in treating OCD and depression.

Case Study: Oligodendrogenesis Stimulation

A study showed that fluvoxamine treatment in an experimental autoimmune encephalomyelitis model led to reduced clinical scores and decreased demyelination in spinal cords, indicating its potential role in neuroprotection and repair . This suggests that this compound may also be useful in studying neurodegenerative diseases.

Development of Novel Formulations

This compound is also utilized in developing new pharmaceutical formulations. Its enhanced metabolic stability allows for innovative drug delivery systems that can improve patient compliance and therapeutic outcomes.

Table 2: Formulation Characteristics

Formulation TypeCharacteristicsApplication
Oil-in-water emulsionImproved sensory propertiesTopical treatments for psoriasis
Controlled-release capsulesReduced plasma level fluctuationsLong-term management of OCD

Research has indicated that incorporating fluvoxamine maleate into topical emulsions showed promising results in improving psoriatic symptoms while maintaining physical stability .

Clinical Implications in Psychiatric Disorders

Clinical studies have shown that fluvoxamine, including its deuterated form, is effective in managing OCD and anxiety disorders. The unique properties of this compound allow for a deeper understanding of individual responses to treatment based on genetic polymorphisms affecting cytochrome P450 enzymes involved in its metabolism .

Case Study: Efficacy in Anxiety Disorders

A randomized controlled trial demonstrated significant efficacy of fluvoxamine in reducing panic attacks and anxiety levels among patients with panic disorder . Such findings underscore the importance of studying this compound for personalized medicine approaches.

Research into Anti-inflammatory Properties

Recent investigations have revealed potential anti-inflammatory effects associated with fluvoxamine. The compound's action as a sigma-1 receptor agonist may contribute to its ability to modulate immune responses, which could have implications for treating inflammatory conditions beyond psychiatric disorders .

作用机制

The mechanism of action of (E)-Fluvoxamine-d3 Maleate is similar to that of fluvoxamine. It primarily inhibits the reuptake of serotonin in the central nervous system, increasing the levels of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission. This action is believed to be linked to its therapeutic effects in treating OCD and depression. Additionally, fluvoxamine acts as an agonist for the sigma-1 receptor, which helps in controlling inflammation and modulating immune responses .

相似化合物的比较

Physical and Chemical Properties :

  • Appearance : White to off-white solid.
  • Melting Point : 120–122°C.
  • Solubility: Slightly soluble in methanol and water.
  • Storage : Requires storage at –20°C to maintain stability .

Fluvoxamine Maleate (Non-Deuterated)

  • CAS : 61718-82-7.
  • Molecular Formula : C₁₇H₁₈F₃N₂O₂·C₄H₄O₄.
  • Molecular Weight : ~434.4 g/mol (calculated).
  • Role : Parent compound with SSRI activity, prescribed for depression and obsessive-compulsive disorder.
  • Safety Profile :
    • GHS Classifications : Corrosive (H318), acute toxicity (H302/H332), environmental hazard (H410) .
  • Key Difference : Lacks deuterium, making it unsuitable as an isotopic internal standard.

(E)-Fluvoxamine-d4 Maleate

  • CAS : 1432075-74-5.
  • Molecular Formula : C₁₅D₄H₁₇F₃N₂O₂·C₄H₄O₄.
  • Molecular Weight : ~437.4 g/mol (calculated).
  • Role : Contains four deuterium atoms, providing a distinct mass shift for enhanced detection in mass spectrometry compared to the d3 analog.
  • Applications : Used interchangeably with d3 analogs in high-precision analytical workflows .

Cis-Fluvoxamine (Z-Isomer)

  • CAS : 917096-37-6.
  • Role : Stereoisomer of (E)-Fluvoxamine, often classified as an impurity in pharmaceutical formulations.
  • Significance : Demonstrates reduced pharmacological activity compared to the trans-(E) configuration, emphasizing the importance of stereochemical purity in drug manufacturing .

Fluvoxamine Impurities

  • Fluvoxamine Impurity F (CAS: 1217262-11-7) and Impurity C (CAS: 1009-14-9):
    • Degradation byproducts or synthetic intermediates requiring strict control to meet pharmacopeial standards.
    • Highlight the necessity of deuterated standards like (E)-Fluvoxamine-d3 Maleate for impurity profiling .

Data Table: Comparative Analysis

Compound CAS Number Deuterium Substitution Molecular Formula Key Application Safety Profile (GHS)
This compound 1185245-56-0 3 D atoms C₁₅D₃H₁₈F₃N₂O₂·C₄H₄O₄ Analytical internal standard Data limited; assume similar to parent
Fluvoxamine Maleate 61718-82-9 None C₁₇H₁₈F₃N₂O₂·C₄H₄O₄ Therapeutic antidepressant H318, H302, H332, H410
(E)-Fluvoxamine-d4 Maleate 1432075-74-5 4 D atoms C₁₅D₄H₁₇F₃N₂O₂·C₄H₄O₄ High-precision analytical standard Not explicitly reported
Cis-Fluvoxamine 917096-37-8 None C₁₇H₁₈F₃N₂O₂·C₄H₄O₄ Pharmaceutical impurity Not classified

Analytical Utility

  • Deuterated analogs like this compound are indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying Fluvoxamine in biological samples. Their near-identical retention times and ionization efficiencies minimize matrix effects .
  • The d4 variant offers a larger mass shift (4 Da vs. 3 Da), improving signal differentiation in complex matrices .

Pharmacokinetic Studies

  • Deuterated compounds enable precise tracking of drug metabolism without altering pharmacological activity. Studies using this compound have elucidated hepatic clearance pathways and metabolite formation .

Regulatory Considerations

  • Regulatory agencies require deuterated standards to validate analytical methods. For example, the FDA mandates their use in bioequivalence studies for generic antidepressants .

生物活性

(E)-Fluvoxamine-d3 Maleate is a deuterated derivative of fluvoxamine maleate, a selective serotonin reuptake inhibitor (SSRI) primarily used in treating obsessive-compulsive disorder (OCD) and other psychiatric conditions. The incorporation of deuterium in (E)-Fluvoxamine-d3 enhances its metabolic stability, making it a valuable compound for pharmacokinetic studies and research into its biological behavior.

As an SSRI, this compound works by inhibiting the reuptake of serotonin into presynaptic neurons, thereby increasing serotonin levels in the synaptic cleft. This action enhances serotonergic neurotransmission and primarily targets the serotonin transporter (SERT). Additionally, it modulates various serotonin receptors, including 5-HT1A and 5-HT2A, contributing to its therapeutic effects.

Pharmacological Properties

Pharmacodynamics:

  • Serotonin Transporter Affinity: this compound binds with high affinity to SERT, which is crucial for its antidepressant effects.
  • Receptor Modulation: It affects multiple serotonergic, dopaminergic, and sigma receptors, which may account for its efficacy in treating OCD and other anxiety disorders .

Pharmacokinetics:

  • The deuterated form of fluvoxamine exhibits enhanced metabolic stability compared to its non-deuterated counterpart. This stability allows for more precise pharmacokinetic studies and better understanding of the drug's behavior in biological systems.

Research Findings

Recent studies have highlighted the diverse biological activities of this compound beyond its role as an antidepressant:

  • Neuroprotective Effects: Research indicates that fluvoxamine promotes oligodendrogenesis from neural stem cells (NSCs), contributing to myelin repair in conditions such as multiple sclerosis. In an experimental autoimmune encephalomyelitis (EAE) model, fluvoxamine treatment resulted in reduced demyelination and improved neurological function .
  • Immune Modulation: Fluvoxamine has been shown to influence immune responses by decreasing levels of pro-inflammatory cytokines like IFN-γ while promoting anti-inflammatory cytokines such as IL-4. This modulation is significant in conditions characterized by neuroinflammation .
  • Clinical Efficacy: In clinical settings, fluvoxamine has demonstrated significant improvement in OCD symptoms as measured by standardized scales such as the Yale-Brown Obsessive Compulsive Scale (Y-BOCS). Studies have reported substantial decreases in Y-BOCS scores among patients treated with fluvoxamine compared to placebo groups .

Case Study 1: Efficacy in OCD

A clinical trial involving fluvoxamine CR formulation showed superior efficacy over placebo in reducing OCD symptoms. The study reported a change from baseline to endpoint in Y-BOCS total scores indicating a significant therapeutic effect .

Case Study 2: Immune Response in EAE

In a study examining the effects of fluvoxamine on EAE, treatment resulted in a significant reduction in both the area of demyelination and the number of infiltrating immune cells within the central nervous system. These findings suggest that fluvoxamine not only alleviates psychiatric symptoms but also provides neuroprotective benefits through immune modulation .

Comparative Analysis

Compound NameClassificationUnique Features
Fluvoxamine MaleateSelective Serotonin Reuptake InhibitorOriginal compound without deuteration
This compoundSelective Serotonin Reuptake InhibitorEnhanced metabolic stability due to deuteration
SertralineSelective Serotonin Reuptake InhibitorDifferent structure; used for depression
ParoxetineSelective Serotonin Reuptake InhibitorDistinct pharmacological profile; treats anxiety

常见问题

Basic Research Questions

Q. How can researchers confirm the structural identity of (E)-Fluvoxamine-d3 Maleate?

To confirm structural identity, use a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze characteristic peaks for deuterium substitution at the aminoethyl group (δ ~2.8–3.2 ppm for non-deuterated analogs; deuterium substitution reduces signal intensity) .
  • Mass Spectrometry (MS): Look for the molecular ion peak at m/z 433.3 (calculated for C₁₉H₁₈D₃F₃N₂O₂·C₄H₄O₄) and isotopic patterns consistent with three deuterium atoms .
  • Reference Standards: Cross-validate against USP Fluvoxamine Maleate RS (CAS 61718-82-9) for non-deuterated analogs .

Q. What are the critical storage conditions to maintain this compound stability?

Store at -20°C in airtight, light-resistant containers to prevent degradation. Solubility in methanol (1 mg/mL) and water (0.1 mg/mL) requires pre-experiment sonication at 40°C for 15 minutes to ensure homogeneity . Avoid repeated freeze-thaw cycles to minimize isotopic exchange .

Q. How should researchers handle this compound to comply with safety protocols?

  • PPE: Wear nitrile gloves, goggles, and lab coats due to GHS05 (severe eye damage) and GHS07 (respiratory irritation) classifications .
  • Waste Disposal: Neutralize aqueous waste with 1M NaOH (pH ≥9) to reduce environmental toxicity (GHS09; H410) .
  • Ventilation: Use fume hoods for weighing and dissolution to mitigate inhalation risks (H332) .

Advanced Research Questions

Q. What experimental design is optimal for quantifying organic impurities in this compound?

Follow USP 40 guidelines for impurity profiling:

  • Chromatography: Use reversed-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm), mobile phase of 62:38 (v/v) buffer (pH 3.0)-acetonitrile, and UV detection at 254 nm .

  • System Suitability: Ensure resolution ≥2.0 between fluvoxamine and (E)-5-methoxy-4'-trifluoromethylvalerophenone-O-2-aminoethyloxime (primary impurity) .

  • Calculations: Apply the formula: Impurity (%)=5000×C×F×(ri/rS)W\text{Impurity (\%)} = \frac{5000 \times C \times F \times (r_i / r_S)}{W}

    Where CC = standard concentration (mg/mL), FF = relative response factor, rir_i = impurity peak area, rSr_S = standard peak area, and WW = sample weight (mg) .

Q. How can researchers resolve contradictions in solubility data between batches?

  • Method Optimization: Conduct solubility tests at 37°C with USP Apparatus 2 (50 rpm, 30 minutes) to replicate pharmacopeial conditions .
  • Excipient Interference: Apply correction factors (e.g., UV-Vis baseline subtraction) if excipients like lactose or microcrystalline cellulose alter absorbance .
  • Validation: Compare results against USP-certified reference materials (e.g., TRC F603502) to identify batch-specific anomalies .

Q. What strategies validate the deuterium incorporation efficiency in this compound synthesis?

  • Isotopic Purity Testing: Use LC-MS/MS to quantify deuterium enrichment. Acceptable thresholds are ≥98% isotopic purity (atom% D) .
  • Stability Studies: Incubate samples in deuterium-depleted water (DDW) at 25°C for 72 hours. Monitor for deuterium loss via MS; ≤0.5% loss indicates robust labeling .

Q. Data Contradiction Analysis

Q. How to address discrepancies in environmental toxicity studies of this compound?

  • Test Organisms: Use Daphnia magna (OECD 202) for acute toxicity (LC₅₀) and Pseudokirchneriella subcapitata (OECD 201) for chronic toxicity (NOEC).
  • Confounding Factors: Adjust for matrix effects (e.g., organic carbon content in water) using EPA 823-R-12-001 guidelines .
  • Cross-Study Validation: Compare results with non-deuterated Fluvoxamine Maleate (CAS 61718-82-9) to isolate isotopic effects .

Q. Methodological Resources

  • Primary Standards: USP Fluvoxamine Maleate RS .
  • Impurity References: TRC F603510 (Fluvoxamine Maleic Acid Monoamide) .
  • Deuterated Analogs: [²H₃]-(E)-Fluvoxamine Maleate (SCSI-401129) .

属性

CAS 编号

1185245-56-0

分子式

C19H25F3N2O6

分子量

437.431

IUPAC 名称

(Z)-but-2-enedioic acid;2-[(E)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine

InChI

InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14+;2-1-/i1D3;

InChI 键

LFMYNZPAVPMEGP-DWVRRCLVSA-N

SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O

同义词

(E)-5-(Methoxy-d3)-1-[4-(triflurormethyl)phenyl]-1-pentanone O-(2-Aminoethyl)oxime Maleate;  DU-23000-d3;  MK-264-d3;  Dumirox-d3;  Faverin-d3;  Fevarin-d3;  Floxyfral-d3;  Luvox-d3;  Maveral-d3; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。